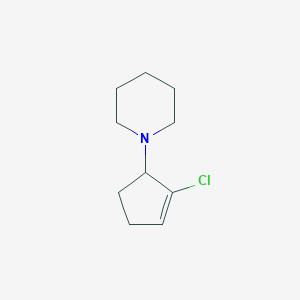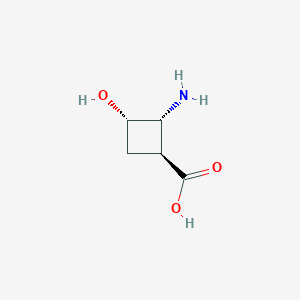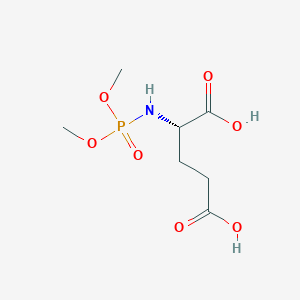
1-(2-Chlorocyclopent-2-en-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorocyclopent-2-en-1-yl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are widely used in medicinal chemistry due to their diverse biological activities and are found in many pharmaceuticals and natural products .
Méthodes De Préparation
The synthesis of 1-(2-Chlorocyclopent-2-en-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorocyclopent-2-en-1-ylamine with piperidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for piperidine derivatives often involve the use of isolable iminium salts as versatile intermediates. These intermediates can be functionalized at the C2 and C3 positions of the piperidine backbone, enabling the synthesis of a wide range of piperidine derivatives .
Analyse Des Réactions Chimiques
1-(2-Chlorocyclopent-2-en-1-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols .
For example, the oxidation of this compound with potassium permanganate can lead to the formation of a corresponding ketone. Reduction with sodium borohydride can yield the corresponding alcohol. Substitution reactions with amines can result in the formation of amine derivatives .
Applications De Recherche Scientifique
1-(2-Chlorocyclopent-2-en-1-yl)piperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, piperidine derivatives are explored for their therapeutic potential in treating various diseases .
In the pharmaceutical industry, piperidine derivatives are used in the development of drugs for conditions such as hypertension, depression, and pain management. The compound’s unique structure allows for the exploration of new chemical space, making it valuable for drug discovery and development .
Mécanisme D'action
The mechanism of action of 1-(2-Chlorocyclopent-2-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects. For example, some piperidine compounds act as inhibitors of enzymes involved in neurotransmitter metabolism, while others may modulate receptor activity .
The exact molecular targets and pathways for this compound are still under investigation, but its structure suggests potential interactions with central nervous system receptors and enzymes .
Comparaison Avec Des Composés Similaires
1-(2-Chlorocyclopent-2-en-1-yl)piperidine can be compared with other similar piperidine derivatives, such as piperine, piperidine-4-carboxamide, and N-(piperidine-4-yl)benzamide. These compounds share the piperidine core structure but differ in their substituents and biological activities .
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidine-4-carboxamide: Studied for its potential anticancer activity.
N-(piperidine-4-yl)benzamide: Investigated for its cytotoxic effects against cancer cells.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
205759-03-1 |
|---|---|
Formule moléculaire |
C10H16ClN |
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
1-(2-chlorocyclopent-2-en-1-yl)piperidine |
InChI |
InChI=1S/C10H16ClN/c11-9-5-4-6-10(9)12-7-2-1-3-8-12/h5,10H,1-4,6-8H2 |
Clé InChI |
HEGDBVQJBRWNLF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2CCC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)

![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)

